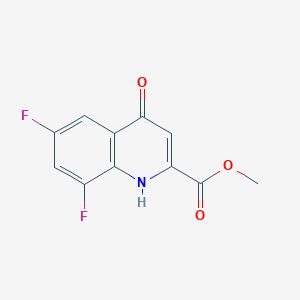

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFFZRZFGCJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621559 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-53-4 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a fluorinated quinolone derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a "privileged structure" in pharmacology, and the strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological profile, often enhancing metabolic stability and biological activity.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the structural features, reactivity, stability, and potential synthetic pathways of this compound. By synthesizing theoretical principles with practical insights, this guide aims to serve as a foundational resource for the effective utilization and further investigation of this promising chemical entity.

Introduction: The Significance of Fluorinated Quinolones

The quinoline scaffold is a cornerstone in the development of therapeutic agents, forming the structural basis for a wide array of bioactive molecules. The introduction of fluorine atoms into the quinoline ring system is a well-established strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic pathways. This compound belongs to this important class of compounds and serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its chemical behavior is dictated by the interplay of its core heterocyclic structure, the electron-withdrawing nature of the fluorine substituents, and the reactivity of the methyl ester functional group.

Molecular Structure and Physicochemical Properties

The foundational chemical attributes of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, the following table consolidates available information and predicted properties based on its structure and data from closely related compounds.

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| Alternate Name | Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate | Tautomeric Form[2] |

| CAS Number | 1065074-53-4 | [3][4][5][6][7] |

| Molecular Formula | C₁₁H₇F₂NO₃ | [4][6] |

| Molecular Weight | 239.18 g/mol | [2] |

| Appearance | White to off-white solid | Predicted, based on related compounds |

| Melting Point | Not available | Experimental data not found in public literature. |

| Boiling Point | Not available | Expected to decompose at high temperatures. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Predicted based on structure and general quinolone properties. |

Tautomerism: The Keto-Enol Equilibrium

A critical chemical feature of the 4-oxo-1,4-dihydroquinoline core is its existence in a tautomeric equilibrium with the 4-hydroxyquinoline form. This equilibrium is influenced by the solvent, pH, and temperature. The keto form is generally more stable in the solid state and in polar solvents, while the enol form can be favored under certain conditions. This tautomerism is crucial as it affects the molecule's hydrogen bonding capabilities, crystal packing, and interaction with biological targets.

Caption: Keto-enol tautomerism of the 4-oxo-1,4-dihydroquinoline core.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

δ 11.0-12.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the dihydroquinoline ring.

-

δ 7.0-8.0 ppm (m, 2H): These signals represent the aromatic protons on the benzene ring, with coupling to fluorine influencing their multiplicity.

-

δ 6.5-7.0 ppm (s, 1H): This singlet is attributed to the proton at the C3 position.

-

δ 3.9-4.1 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (COOCH₃) protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons, the aromatic carbons (with C-F couplings), and the methyl ester carbon.

-

δ 170-180 ppm: Carbonyl carbon of the C4-oxo group.

-

δ 160-165 ppm: Carbonyl carbon of the methyl ester.

-

δ 110-150 ppm: Aromatic carbons, showing characteristic splitting due to coupling with the fluorine atoms. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).

-

δ ~53 ppm: Methyl carbon of the ester group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorptions from the carbonyl groups and vibrations of the aromatic ring.

-

~3200-3400 cm⁻¹ (broad): N-H stretching vibration.

-

~1720-1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.[8]

-

~1650-1670 cm⁻¹ (strong, sharp): C=O stretching of the C4-keto group.[8]

-

~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic and quinoline rings.[9]

-

~1100-1300 cm⁻¹: C-F stretching vibrations.

Mass Spectrometry (Predicted)

-

Electron Impact (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 239 or 240, respectively. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and widely utilized method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[10][11][12] This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[10][11][12] For the synthesis of this compound, a suitable starting material would be 3,5-difluoroaniline, which reacts with dimethyl acetylenedicarboxylate.

Caption: Proposed synthetic workflow via a Gould-Jacobs type reaction.

Experimental Protocol (Conceptual):

-

Condensation: 3,5-difluoroaniline is reacted with dimethyl acetylenedicarboxylate in a suitable solvent (e.g., methanol or ethanol) at reflux. This step forms the initial Michael adduct.

-

Cyclization: The intermediate from step 1 is heated in a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C. This high temperature induces cyclization to form the quinolone ring system.

-

Purification: The crude product is cooled, precipitated, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Chemical Reactivity and Stability

The reactivity of this compound is primarily centered around the ester functionality and the stability of the fluoroquinolone core.

The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This reaction is of significant practical importance as the carboxylic acid is often the desired active pharmaceutical ingredient or a key intermediate for further derivatization.

Acid-Catalyzed Hydrolysis:

This is a reversible reaction, typically carried out by heating the ester in the presence of an aqueous acid such as sulfuric acid or hydrochloric acid.[13][14][15] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[14][15]

Caption: Mechanism of acid-catalyzed ester hydrolysis.

A common protocol for the hydrolysis of quinolone esters involves heating in a mixture of acetic acid, sulfuric acid, and water.[16]

Base-Catalyzed Hydrolysis (Saponification):

This is an irreversible reaction that proceeds via nucleophilic acyl substitution, initiated by the attack of a hydroxide ion on the ester carbonyl.[13][17] The resulting carboxylate is deprotonated by the base, driving the reaction to completion.[17]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Fluoroquinolones are known to be photochemically reactive and can degrade upon exposure to UV light.[18] The primary photodegradation pathway for many fluoroquinolones involves the photosubstitution of the fluorine atom.[18] Other potential degradation pathways include decarboxylation and modifications to substituents on the quinoline ring. The photodegradation can be influenced by pH, the presence of photosensitizers, and the solvent system. For pharmaceutical applications, a thorough evaluation of the photostability of this compound and its derivatives is crucial.

Applications and Relevance in Drug Discovery

This compound is a key building block for the synthesis of novel therapeutic agents. The 4-quinolone core is a well-known pharmacophore, and the difluoro substitution at positions 6 and 8 is expected to enhance biological activity and metabolic stability. The methyl ester at position 2 provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening against various biological targets. Potential therapeutic areas for derivatives of this scaffold include:

-

Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics.

-

Anticancer Agents: Certain quinoline derivatives have shown promise as kinase inhibitors.

-

Antiviral and Antifungal Agents: The quinoline scaffold has been explored for a broad range of anti-infective properties.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its chemical properties, including tautomerism, reactivity of the ester group, and the influence of its fluorine substituents, make it a versatile platform for the development of new drugs. This guide has provided a detailed overview of its key chemical characteristics, drawing upon established principles of quinolone chemistry and predictive analysis where specific experimental data is not available. Further experimental investigation into its physical properties, spectroscopic characterization, and reaction kinetics will undoubtedly facilitate its broader application in research and development.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites [mdpi.com]

- 5. This compound | 1065074-53-4 [chemicalbook.com]

- 6. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. scbt.com [scbt.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. mdpi.com [mdpi.com]

- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. researchgate.net [researchgate.net]

Physicochemical characteristics of CAS 1065074-53-4

An In-depth Technical Guide to the Physicochemical Characterization of CAS 1065074-53-4 (Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate)

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the small molecule designated by CAS number 1065074-53-4, identified as Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate. While specific experimental data for this compound is not extensively published, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties relevant to pharmaceutical development, including identity, purity, melting point, solubility, and ionization constant (pKa). As a senior application scientist's perspective, this guide emphasizes not just the "how" but the "why" behind the methodologies, ensuring a robust and scientifically sound approach to characterization. Detailed, field-proven protocols for determining these key parameters are provided, alongside logical workflows visualized with Graphviz diagrams. The objective is to equip scientific professionals with the necessary tools to thoroughly characterize this and other novel small molecules, forming a crucial foundation for further development.

Introduction to CAS 1065074-53-4

The compound identified by CAS number 1065074-53-4 is a fluorinated quinoline derivative, a structural motif of significant interest in medicinal chemistry. Such compounds are explored for a wide range of therapeutic applications, and their efficacy and safety profiles are intrinsically linked to their physicochemical properties.[1] A thorough characterization is the first step in any drug development pipeline, as it influences everything from formulation and bioavailability to metabolic stability and toxicity.

This guide focuses on the foundational analyses required to build a comprehensive profile of a novel active pharmaceutical ingredient (API) like CAS 1065074-53-4. We will proceed from basic identification to the experimental determination of its key physical and chemical attributes.

Core Identity and Physicochemical Properties

The initial step in characterizing any compound is to confirm its identity and basic molecular properties. These data serve as the reference point for all subsequent analyses.

Table 1: Core Identification of CAS 1065074-53-4

| Property | Value | Source(s) |

| CAS Number | 1065074-53-4 | [2][3][4] |

| Chemical Name | Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate | [2] |

| Alternate Name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | [3][4][5] |

| Molecular Formula | C₁₁H₇F₂NO₃ | [2][3][4] |

| Molecular Weight | 239.17 g/mol | [2][3] |

| Physical Properties | No experimental data available | [6] |

Experimental Determination of Physicochemical Properties

The following protocols are designed to be self-validating systems, providing accurate and reproducible data crucial for regulatory submissions and further research.

Melting Point Analysis for Identity and Purity

Expertise & Causality: The melting point is a fundamental thermal property that serves two purposes: identification and purity assessment.[7] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[8] Therefore, this analysis is a simple yet powerful indicator of sample purity. The capillary method is a widely accepted and cost-effective technique.[9] A slow, controlled heating rate (e.g., 1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Press the open end of a thin-walled capillary tube into the powdered sample.

-

Tap the tube gently on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The packed sample height should be approximately 3 mm.[8]

-

-

Initial (Rapid) Determination:

-

If the melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-15°C/min) to find an approximate range. This conserves time.

-

Allow the apparatus to cool significantly before the next step. Do not reuse the melted sample, as its crystal structure may have changed.[10]

-

-

Accurate Determination:

-

Prepare a fresh capillary tube with the sample.

-

Place the capillary into the melting point apparatus.[10]

-

Set the heating rate to ramp quickly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Repeat the measurement with at least two more fresh samples to ensure reproducibility.

-

Workflow Visualization

Caption: Workflow for Melting Point Determination via Capillary Method.

Aqueous Solubility Profiling

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major challenge in drug development.[11] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11] The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific solvent (e.g., water, buffer at a specific pH) for a sufficient duration to reach equilibrium. It is crucial to ensure that equilibrium has been reached, which can be confirmed by measuring the solute concentration at different time points until it remains constant. Post-equilibration, the undissolved solid must be completely separated from the solution without affecting the solute concentration, typically via centrifugation and subsequent filtration with a chemically inert filter.[12]

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of CAS 1065074-53-4 to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). "Excess" means that solid material should still be visible after equilibration.

-

Prepare multiple replicates for statistical validity.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to ensure constant temperature.[13]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required should be determined empirically by sampling at various intervals (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the suspensions to settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[12] This step is critical to avoid artificially inflating the concentration measurement.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units such as mg/mL or µg/mL at the specified temperature and pH.

-

Workflow Visualization

Caption: Workflow for Equilibrium Solubility via the Shake-Flask Method.

Ionization Constant (pKa) Determination

Expertise & Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[14] This parameter is vital as it governs the charge of the molecule at different physiological pH values, which in turn strongly influences its solubility, permeability across biological membranes, and binding to targets. Potentiometric titration is a robust and direct method for pKa determination.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa can be identified as the inflection point on the resulting titration curve.[16][17] Maintaining a constant ionic strength throughout the titration is essential to keep activity coefficients constant, ensuring that the measured pH changes are due solely to the ionization of the analyte.[15]

Experimental Protocol: Potentiometric Titration

-

System Preparation:

-

Calibrate a potentiometer (pH meter) using at least three standard pH buffers (e.g., pH 4, 7, and 10).[15]

-

Prepare a stock solution of CAS 1065074-53-4 at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mix if solubility is low).

-

Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[15]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

-

If determining a basic pKa, first acidify the solution to a low pH (e.g., pH 2) with the HCl titrant to ensure the compound is fully protonated.

-

Begin the titration by adding small, precise increments of the NaOH titrant.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the expected equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the sigmoidal curve (or the point of maximum buffer capacity). Mathematically, it is the inflection point on a plot of the first derivative (dpH/dV).[14]

-

Specialized software can be used for accurate calculation from the titration data.

-

Workflow Visualization

Caption: Workflow for Potentiometric Titration for pKa Determination.

Advanced Structural and Purity Analysis

Beyond the foundational properties, a comprehensive characterization package for a novel API should include advanced spectroscopic and chromatographic analyses to confirm structure and assess purity with high resolution.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. It separates the main compound from any impurities, and when coupled with a UV detector, it can quantify the purity as a percentage of the total peak area.[18]

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides highly accurate molecular weight information and fragmentation patterns, which are definitive in confirming the molecular structure of the compound and identifying unknown impurities.[19]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for confirming the identity of a compound by identifying its functional groups. The resulting infrared absorption spectrum is a unique "fingerprint" that can be compared against a reference standard.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of a molecule, confirming the connectivity and chemical environment of atoms (primarily ¹H and ¹³C). It is one of the most conclusive methods for structural elucidation.[19]

Conclusion

The physicochemical characterization of a novel compound such as CAS 1065074-53-4 is a mandatory and foundational stage in pharmaceutical research and development. While published data for this specific molecule is sparse, the established, authoritative methodologies detailed in this guide—including capillary melting point determination, shake-flask solubility analysis, and potentiometric pKa measurement—provide a clear and robust pathway for its complete characterization. Adherence to these scientifically sound protocols will generate the reliable and reproducible data necessary to make informed decisions, enabling the progression of this promising quinoline derivative through the drug development pipeline.

References

- 1. Ursolic acid: an anti-tumorigenic and chemopreventive activity. Minireview. | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | 1065074-53-4 [chemicalbook.com]

- 6. aaronchem.com [aaronchem.com]

- 7. mt.com [mt.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. byjus.com [byjus.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a fluorinated quinolone derivative of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and potential as a scaffold for drug discovery, drawing upon established principles and analogous compounds to elucidate its key structural features.

Introduction: The Significance of the Fluorinated Quinolone Scaffold

Quinolone derivatives are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities, most notably as antibacterial agents. The introduction of fluorine atoms into the quinolone scaffold has been a pivotal strategy in enhancing their therapeutic properties, leading to the development of highly potent fluoroquinolone antibiotics. The strategic placement of fluorine can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The 6,8-difluoro substitution pattern, in particular, is of interest for its potential to confer unique electronic and conformational properties, making this compound a compelling subject for detailed structural and functional analysis. While direct experimental data on this specific molecule is limited in publicly available literature, this guide will synthesize information from closely related analogs to provide a robust understanding of its molecular architecture and potential applications. This strategic analysis allows us to hypothesize its properties and guide future research. The core structure suggests potential as an antibacterial agent, and related difluoro-quinolone scaffolds have also shown promise as anticancer agents.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C₁₁H₇F₂NO₃ | [2][3] |

| Molecular Weight | 239.18 g/mol | [3] |

| CAS Number | 1065074-53-4 | [2][3] |

Synthesis of the Quinolone Core: The Gould-Jacobs Reaction

The synthesis of the 4-oxo-1,4-dihydroquinoline core of this compound is most effectively achieved through the Gould-Jacobs reaction.[4][5] This versatile and widely used method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate, followed by a thermal cyclization.[5]

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism:

-

Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 3,5-difluoroaniline on the electron-deficient double bond of a dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate). This is followed by an intramolecular cyclization.

-

Thermal Cyclization: This crucial step requires significant thermal energy to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system. This high energy barrier can be overcome using conventional heating in a high-boiling point solvent or through microwave irradiation for improved efficiency.[6]

Caption: Generalized workflow of the Gould-Jacobs reaction for the synthesis of the target molecule.

Experimental Protocol (Proposed)

This proposed protocol is based on established methods for the Gould-Jacobs reaction with substituted anilines.[7]

Step 1: Condensation

-

In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equivalent) in a suitable high-boiling solvent (e.g., diphenyl ether).

-

Add dimethyl acetylenedicarboxylate (1.1 equivalents) to the solution.

-

Heat the mixture at 130-150°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Cyclization

-

Increase the temperature of the reaction mixture to 250-260°C and maintain for 30-60 minutes to induce thermal cyclization.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Add a non-polar solvent like hexane to further facilitate precipitation.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide).

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the aromatic and substituent protons.

-

Aromatic Protons: The protons on the quinoline ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their coupling patterns influenced by the fluorine substituents.

-

Methyl Protons: The methyl ester protons will exhibit a singlet at approximately δ 3.8-4.0 ppm.

-

N-H Proton: The N-H proton of the dihydroquinoline ring will likely appear as a broad singlet in the downfield region (δ > 10 ppm).

¹³C NMR: The carbon NMR spectrum will reveal the carbon framework of the molecule.

-

Carbonyl Carbons: The ketone and ester carbonyl carbons will resonate at the most downfield positions (δ 160-180 ppm).

-

Aromatic and Olefinic Carbons: The carbons of the quinoline ring will appear in the δ 100-150 ppm region. The carbon atoms directly bonded to fluorine will show characteristic splitting patterns due to C-F coupling.

-

Methyl Carbon: The methyl ester carbon will be observed in the upfield region (δ 50-60 ppm).

¹⁹F NMR: Fluorine NMR is a crucial tool for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at the C6 and C8 positions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

-

Molecular Ion Peak (M+): The mass spectrum should display a prominent molecular ion peak corresponding to the molecular weight of 239.18 g/mol .

-

Fragmentation: Common fragmentation pathways for quinolones include the loss of the ester group and cleavage of the quinoline ring system. Analysis of these fragments can further corroborate the proposed structure.[10]

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and the overall conformation. While no crystal structure for the title compound is currently available in public databases, related difluoroquinolone structures have been reported, providing a basis for understanding the likely solid-state packing and intermolecular interactions.[11][12]

Potential in Drug Discovery and Development

The 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold holds significant potential for the development of novel therapeutic agents.

Antibacterial Activity

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The specific substitution pattern of this compound may lead to a unique spectrum of activity against various bacterial strains. To evaluate its potential, the following experimental workflow is proposed:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the target bacterial strain.

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents, acting through various mechanisms such as the induction of apoptosis and cell cycle arrest.[1][13] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Protocol: MTT Cell Viability Assay

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. Based on the established chemistry of quinolones and the predictable influence of its specific fluorination pattern, this compound is a strong candidate for further investigation as a potential antibacterial or anticancer agent. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule, paving the way for the development of novel therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. scbt.com [scbt.com]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a deep dive into the causal relationships between the molecule's structure and its NMR characteristics. We will explore the profound influence of the fluorine substituents on chemical shifts and coupling constants, providing a robust framework for structural elucidation and purity assessment. The methodologies and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.

Introduction: The Significance of Structural Elucidation

This compound (CAS No. 1065074-53-4) is a crucial building block in medicinal chemistry, particularly in the development of potent antibacterial agents.[1][2] Its rigid, difluorinated quinolone core is a common feature in many marketed fluoroquinolone drugs. Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. This guide will provide a comprehensive analysis of both ¹H and ¹³C NMR spectra, with a special focus on the diagnostic spectral signatures imparted by the two fluorine atoms. Understanding these spectral nuances is essential for any scientist working with this class of compounds.

Theoretical Framework: The Influence of Fluorine in NMR

The presence of fluorine (¹⁹F), a 100% abundant spin ½ nucleus, introduces significant and informative complexity to both ¹H and ¹³C NMR spectra.[3][4] Its high electronegativity and ability to engage in through-bond scalar (J) coupling are key factors.

-

Electronegativity Effect: Fluorine's strong electron-withdrawing nature deshields nearby protons and carbons, causing their resonances to shift downfield (to higher ppm values).

-

Scalar Coupling (J-coupling): ¹⁹F couples with both ¹H and ¹³C nuclei over multiple bonds. These couplings, denoted as ⁿJHF and ⁿJCF (where n is the number of bonds), result in the splitting of signals into multiplets. The magnitude of these coupling constants provides invaluable information about the proximity and connectivity of atoms. For aromatic systems, it is common to observe couplings over two to five bonds.

Experimental Protocol: A Self-Validating Approach

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.

3.1. Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar quinolone derivatives and its high boiling point. It is important to be aware of the residual solvent peak at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.

3.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on the concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each unique carbon (which may still be split by fluorine).

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of protonated carbons.[5][6][7][8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

¹H NMR Spectral Analysis: A Predictive Interpretation

Based on the structure of this compound and data from analogous compounds, the following ¹H NMR spectrum in DMSO-d₆ is predicted.

Molecular Structure with Numbering:

Caption: Structure of the target molecule with atom numbering.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~12.5 | br s | - | 1-NH | The acidic N-H proton of the dihydroquinolone ring is expected to be a broad singlet, significantly downfield due to hydrogen bonding and the electron-withdrawing nature of the system. |

| ~7.80 | ddd | ³JHH ≈ 9.0, ⁴JHF ≈ 9.0, ⁴JHF ≈ 2.5 | H-5 | This proton is coupled to H-7 (³JHH), the fluorine at C6 (³JHF), and the fluorine at C8 (⁵JHF). The strong deshielding effect of the C4-keto group places it downfield. |

| ~7.50 | ddd | ³JHH ≈ 9.0, ³JHF ≈ 10.0, ⁴JHF ≈ 2.5 | H-7 | Coupled to H-5 (³JHH), the fluorine at C8 (³JHF), and the fluorine at C6 (⁴JHF). The ortho and meta couplings to fluorine will create a complex multiplet. |

| ~6.90 | s | - | H-3 | This proton is on a double bond and adjacent to the ester group. It appears as a singlet as there are no vicinal protons. |

| ~3.90 | s | - | -OCH₃ | The methyl ester protons will appear as a sharp singlet in a typical ester region. |

¹³C NMR Spectral Analysis: Decoding the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms. The key diagnostic feature will be the large one-bond C-F couplings (¹JCF) and smaller two- and three-bond couplings.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~175.0 | s | - | C-4 (C=O) | The ketone carbonyl carbon is expected to be the most downfield signal. |

| ~165.0 | s | - | C-O (Ester C=O) | The ester carbonyl carbon appears at a characteristic chemical shift. |

| ~158.0 | dd | ¹JCF ≈ 250, ²JCF ≈ 15 | C-6 | Directly attached to fluorine, this carbon will show a very large one-bond C-F coupling and a smaller two-bond coupling to the fluorine at C-8. |

| ~155.0 | dd | ¹JCF ≈ 245, ²JCF ≈ 15 | C-8 | Similar to C-6, this carbon is directly bonded to fluorine and will exhibit a large ¹JCF coupling and a smaller ²JCF to the fluorine at C-6. |

| ~145.0 | s | - | C-2 | Quaternary carbon attached to the ester and nitrogen. |

| ~138.0 | t | ²JCF ≈ 10, ⁴JCF ≈ 3 | C-4a | This quaternary carbon is coupled to both fluorine atoms at C-6 and C-8. |

| ~125.0 | d | ²JCF ≈ 20 | C-8a | This quaternary carbon is coupled to the adjacent fluorine at C-8. |

| ~115.0 | dd | ²JCF ≈ 25, ³JCF ≈ 5 | C-7 | Coupled to both fluorine atoms, with the two-bond coupling to F-8 being larger. |

| ~112.0 | dd | ²JCF ≈ 22, ³JCF ≈ 4 | C-5 | Coupled to both fluorine atoms, with the two-bond coupling to F-6 being larger. |

| ~110.0 | s | - | C-3 | Protonated aromatic carbon, assignment confirmed by HSQC. |

| ~53.0 | s | - | -OCH₃ | The methyl ester carbon appears in the typical upfield region for sp³ carbons attached to oxygen. |

Note: The predicted coupling constants are estimates based on typical values for fluorinated aromatic systems. Actual values may vary.[9][10]

Advanced Structural Verification: 2D NMR Workflow

For unambiguous assignment, a 2D NMR workflow is indispensable.

Caption: Workflow for 2D NMR-based structural confirmation.

-

HSQC Analysis: This experiment will directly link the proton signals of H-3, H-5, and H-7 to their corresponding carbon signals (C-3, C-5, C-7), confirming their assignments. The -OCH₃ proton signal will correlate with the -OCH₃ carbon signal.

-

HMBC Analysis: This is crucial for assigning the non-protonated carbons.

-

The H-3 proton will show a correlation to C-2 and C-4.

-

The H-5 proton will show correlations to C-4, C-7, and C-4a.

-

The H-7 proton will show correlations to C-5, C-8, and C-8a.

-

The -OCH₃ protons will show a strong correlation to the ester carbonyl carbon.

-

The NH proton may show correlations to C-2 and C-8a.

-

Conclusion: A Guide for Confident Analysis

This technical guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of how fluorine substituents modulate NMR spectra and by employing a logical, multi-step analytical process including 1D and 2D techniques, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The provided tables of predicted chemical shifts and coupling constants serve as a robust starting point for interpreting experimental data.

References

- 1. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. calpaclab.com [calpaclab.com]

- 3. biophysics.org [biophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of metabolites from 2D (1)H-(13)C HSQC NMR using peak correlation plots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight, structure, and purity. This guide provides an in-depth technical exploration of the mass spectrometric fragmentation pattern of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a scaffold of significant interest in medicinal chemistry due to its relationship with fluoroquinolone antibiotics. As a Senior Application Scientist, this document is crafted to bridge theoretical knowledge with practical, field-proven insights, ensuring that the described protocols are not just procedural but also self-validating.

The core of this guide will dissect the predictable fragmentation pathways of this specific difluorinated quinolone derivative. By understanding how and why the molecule cleaves under common ionization techniques, researchers can confidently identify it, characterize its metabolites, and ensure its integrity throughout the drug development pipeline. Every mechanistic claim herein is substantiated by established principles of mass spectrometry and supported by authoritative references from the scientific literature.

The Subject Molecule: Structure and Predicted Ionization

This compound possesses a rigid quinolone core, substituted with two fluorine atoms at positions 6 and 8, a carbonyl group at position 4, and a methyl ester at position 2. The molecular formula is C₁₁H₇F₂NO₃, with a monoisotopic mass of 239.0394 Da.[1][2]

Under typical electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺ at m/z 240.0467. The primary sites of protonation would be the quinolone nitrogen or the carbonyl oxygen at C-4, both of which are basic centers. This initial ionization event is the gateway to the subsequent fragmentation cascade observed in tandem mass spectrometry (MS/MS).

Predicted Fragmentation Pathways

The fragmentation of fluoroquinolone-type compounds is a well-documented process, typically involving the loss of small neutral molecules and characteristic cleavages of the quinolone ring system.[3][4][5] While specific literature on this compound is not abundant, its fragmentation can be predicted with high confidence based on the established patterns for this class of molecules.

Key Fragmentation Mechanisms:

-

Loss of Methanol (CH₃OH): A primary and highly characteristic fragmentation pathway for quinolones with a methyl ester group is the loss of methanol. This is analogous to the well-known loss of water (H₂O) from the corresponding carboxylic acid. This process is often preceded by a rearrangement.

-

Decarbonylation (Loss of CO): The carbonyl group at the C-4 position is a common site for fragmentation, leading to the neutral loss of carbon monoxide (CO). This is a characteristic fragmentation for many heterocyclic compounds containing a keto group.[6][7]

-

Loss of the Ester Group: The entire methyl carboxylate group can be lost through various cleavage mechanisms.

-

Retro-Diels-Alder (RDA) Reaction: The quinolone ring system can undergo RDA reactions, leading to characteristic product ions that can help in the structural confirmation.

The following diagram illustrates the predicted major fragmentation pathways originating from the protonated molecule [M+H]⁺.

Caption: Predicted major fragmentation pathways for protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key ions in the ESI-MS/MS spectrum.

| Ion Description | Proposed Structure | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | 240.05 |

| [M+H - CH₃OH]⁺ | Ion after loss of methanol | 208.03 |

| [M+H - CO]⁺ | Ion after loss of carbon monoxide | 212.05 |

| [M+H - CH₃OH - CO]⁺ | Ion after sequential loss of methanol and CO | 180.02 |

Experimental Protocol: Tandem Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring high-quality MS/MS data for this compound.

I. Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

II. Liquid Chromatography - Mass Spectrometry (LC-MS) Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A generic gradient starting from 5% B to 95% B over several minutes is suitable for initial analysis.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 1 - 5 µL

-

MS System: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Full Scan (MS1) Range: m/z 100 - 400

-

Product Ion Scan (MS2):

-

Precursor Ion: m/z 240.05

-

Collision Energy: Ramped from 10 to 40 eV to observe the full fragmentation profile.

-

Collision Gas: Argon

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the MS/MS analysis of the target compound.

Conclusion and Future Perspectives

The predictable fragmentation pattern of this compound, dominated by the losses of methanol and carbon monoxide, provides a robust signature for its identification and structural characterization. The methodologies outlined in this guide offer a validated framework for researchers to obtain high-quality, reproducible data. A thorough understanding of these fragmentation pathways is not merely an academic exercise; it is a critical component of drug metabolism studies, impurity profiling, and quality control, ensuring the safety and efficacy of new chemical entities. As mass spectrometry technologies continue to advance, further elucidation of minor fragmentation pathways and the use of high-resolution instrumentation will undoubtedly provide even deeper structural insights.

References

- 1. scbt.com [scbt.com]

- 2. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial screening of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate for antibacterial properties

An In-Depth Technical Guide to the Initial Antibacterial Screening of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of the antibacterial properties of this compound, a novel fluoroquinolone analog. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating screening process. We detail standardized methodologies for determining key pharmacodynamic parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), benchmarked against established clinical standards. By synthesizing field-proven insights with authoritative references, this guide aims to equip research teams with the necessary tools to accurately assess the compound's preliminary efficacy and antibacterial spectrum, thereby informing its potential trajectory in the drug development pipeline.

Introduction: The Quinolone Landscape and the Rationale for Screening this compound

The Enduring Legacy of Quinolone Antibiotics

The quinolone class of antibiotics represents a significant achievement in antibacterial chemotherapy. Their mechanism of action is distinct and potent, primarily involving the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA cleavage complex, quinolones trap the enzymes, leading to double-stranded DNA breaks and ultimately, bacterial cell death. This targeted action on prokaryotic enzymes affords them a degree of selective toxicity, a cornerstone of effective antibiotic therapy.

The Rise of Antibiotic Resistance: A Driving Force for New Quinolone Analogs

The widespread use of fluoroquinolones, such as ciprofloxacin and levofloxacin, has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance include target-site mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), increased expression of efflux pumps that actively remove the drug from the bacterial cell, and plasmid-mediated resistance genes (e.g., qnr proteins) that protect the target enzymes. This escalating challenge necessitates a continuous pipeline of new antibacterial agents, including next-generation quinolones designed to overcome these resistance mechanisms.

Introducing this compound

This compound is a synthetic quinolone derivative. Its core structure is the 4-oxo-1,4-dihydroquinoline nucleus, essential for its antibacterial activity. The strategic placement of fluorine atoms, particularly at the C6 and C8 positions, is a key design feature. Fluorine substitution at C6 is a hallmark of the highly successful fluoroquinolone subclass, known to enhance gyrase inhibition and improve cell penetration. The addition of a second fluorine atom at the C8 position is a less common modification hypothesized to further modulate the compound's electronic properties and potentially enhance its activity or alter its resistance profile. The methyl carboxylate group at the C2 position is another point of chemical modification that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Objectives of this Guide

This guide provides a structured, first-pass screening strategy to evaluate the fundamental antibacterial efficacy of this compound. The primary objectives are:

-

To quantitatively determine the compound's inhibitory and bactericidal potency against a curated panel of bacteria.

-

To establish a preliminary antibacterial spectrum.

-

To provide a framework for comparing its activity against established control antibiotics.

Foundational Concepts in Antibacterial Susceptibility Testing (AST)

Defining Key Pharmacodynamic Parameters

A successful initial screening relies on the precise measurement of key parameters that define a compound's antibacterial effect:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary measure of a drug's potency.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from MIC tubes onto drug-free agar and is typically defined as the concentration that results in a 99.9% reduction in the initial bacterial inoculum.

-

Mutant Prevention Concentration (MPC): The lowest drug concentration required to prevent the growth of all first-step resistant mutants in a large bacterial population (>10^9 CFU). While not always part of an initial screen, it is a critical parameter for assessing a drug's potential to suppress the emergence of resistance.

The Role of Standardized Methodologies

To ensure that experimental results are reproducible, comparable, and clinically relevant, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two primary authorities that provide detailed, validated guidelines for conducting AST. These guidelines specify critical parameters such as inoculum density, cation concentrations in the growth medium (which can affect quinolone activity), incubation conditions, and quality control strains.

Selecting a Panel of Clinically Relevant Bacterial Strains

The choice of bacterial strains is critical for defining the antibacterial spectrum. The panel should include representatives from key clinical categories:

-

Gram-positive pathogens: Staphylococcus aureus (including methicillin-susceptible, MSSA, and methicillin-resistant, MRSA strains), Enterococcus faecalis.

-

Gram-negative pathogens: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

-

Quality Control (QC) Strains: Reference strains with well-defined MIC ranges for control antibiotics (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853). These are essential for validating the experimental setup.

Experimental Workflow for the Initial Screening

The following workflow provides a logical sequence for the initial assessment of the test compound.

Caption: High-level experimental workflow for initial antibacterial screening.

Preparation of Stock Solutions and Working Dilutions

Causality: The accuracy of all subsequent assays depends on the precise preparation of the compound's stock solution. Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its ability to dissolve a wide range of organic compounds. However, it is crucial to ensure the final concentration of DMSO in the assay medium is non-inhibitory to the test bacteria (typically ≤1% v/v).

-

Stock Solution (e.g., 1280 µg/mL): Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration primary stock.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to prepare the working concentrations for the MIC assay.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method, performed in a 96-well microtiter plate, is the gold standard for quantitative MIC determination.

Materials:

-

Test compound serial dilutions in CAMHB.

-

Bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Sterile 96-well U-bottom microtiter plates.

-

Control antibiotic (e.g., Ciprofloxacin) with a known MIC range for the QC strain.

-

Growth control (no drug) and sterility control (no bacteria) wells.

Procedure:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Add 50 µL of the highest drug concentration to the first well of a row and perform 2-fold serial dilutions across the plate.

-

Prepare the bacterial inoculum in CAMHB.

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

Read the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is crucial for determining whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

-

Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated loop or pipette, withdraw 10-100 µL from each well and plate it onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Agar Disk Diffusion Assay

This qualitative or semi-quantitative method provides a rapid visual confirmation of antibacterial activity.

Procedure:

-

Prepare a bacterial lawn by evenly swabbing a standardized inoculum (0.5 McFarland) onto the surface of a large Mueller-Hinton Agar plate.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface.

-

Apply a control disk (e.g., Ciprofloxacin) and a blank disk (solvent only).

-

Incubate the plate at 35-37°C for 16-24 hours.

-

Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).

Data Analysis, Interpretation, and Presentation

Tabulating MIC and MBC Data

Quantitative data should be organized into clear tables for easy comparison. The ratio of MBC to MIC is particularly informative; a ratio of ≤4 is generally considered indicative of bactericidal activity.

Table 1: Sample MIC and MBC Data for this compound

| Bacterial Strain | Test Compound MIC (µg/mL) | Test Compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 29213 (MSSA) | 0.25 - 1.0 | ||

| S. aureus (Clinical MRSA) | |||

| E. coli ATCC 25922 | 0.004 - 0.015 | ||

| P. aeruginosa ATCC 27853 | 0.25 - 1.0 | ||

| K. pneumoniae (Clinical Isolate) |

Interpreting Disk Diffusion Results

The size of the inhibition zone in a disk diffusion assay correlates with the susceptibility of the organism to the agent. While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for clinically established antibiotics, for a novel compound, these zones provide a qualitative confirmation of activity and a means to visually compare potency against different strains.

Advanced and Confirmatory Steps (Future Directions)

A promising initial screen warrants progression to more complex assays to build a more comprehensive profile of the compound.

Caption: Logical progression from initial screening to advanced confirmatory assays.

Time-Kill Kinetic Assays

These assays provide dynamic information on the rate of bacterial killing over time at various concentrations of the drug (e.g., 1x, 4x, 8x MIC). They offer a more detailed picture of bactericidal activity than the single endpoint MBC assay.

Preliminary Toxicity Assessment

An ideal antibiotic exhibits high selective toxicity. A simple in vitro cytotoxicity assay, such as the MTT assay, against a standard mammalian cell line (e.g., HEK293 or HepG2) can provide an early indication of the compound's therapeutic index (the ratio of the toxic concentration to the effective concentration).

Investigating the Mechanism of Action

While the compound is designed as a quinolone, confirming its inhibition of the intended targets is crucial. Commercially available supercoiling-based DNA gyrase inhibition kits can provide direct evidence of target engagement and allow for the determination of an IC50 value, which quantifies the concentration required to inhibit 50% of the enzyme's activity.

Conclusion: Synthesizing the Findings and Charting the Path Forward

The initial screening phase is a critical filter in the drug discovery process. By systematically applying the standardized protocols outlined in this guide, researchers can generate a robust preliminary dataset for this compound. A successful outcome—characterized by potent MIC values against a relevant spectrum of pathogens, evidence of bactericidal activity, and a favorable comparison to benchmark drugs—provides a strong rationale for committing resources to the more complex and costly stages of preclinical development, including advanced mechanism-of-action studies, animal efficacy models, and formal safety pharmacology.

Methodological & Application

Application Notes and Protocols for the Gould-Jacobs Reaction in Quinolone Synthesis

Introduction: The Enduring Significance of the Gould-Jacobs Reaction in Medicinal Chemistry

First reported in 1939 by R. G. Gould and W. A. Jacobs, the Gould-Jacobs reaction has established itself as a cornerstone in synthetic organic chemistry for the preparation of quinolines, particularly 4-hydroxyquinoline derivatives.[1][2] This versatile and robust reaction has profound implications in drug development, as the quinolone scaffold is a privileged structure in a multitude of therapeutic agents, including antibacterial, antimalarial, and anti-inflammatory drugs.[1][3] The reaction sequence classically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation to yield the 4-quinolinone core.[1][4]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals. It will elucidate the mechanistic intricacies of the Gould-Jacobs reaction, offer detailed protocols for both classical thermal and modern microwave-assisted synthesis, discuss the reaction's scope and limitations, provide troubleshooting guidance, and contextualize its application in the synthesis of key pharmaceutical compounds.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction is a multi-step process, with each stage being critical for the successful formation of the quinoline ring system.[1][5]

-

Condensation: The synthesis commences with a nucleophilic attack by the amino group of the aniline on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][6]

-

Thermal Cyclization: This is the key bond-forming step and requires significant thermal energy, typically temperatures exceeding 250 °C.[4] This high energy input facilitates a 6-electron electrocyclization, an intramolecular reaction that results in the formation of the quinoline ring.[1] The high activation energy for this step is the primary reason for the use of high-boiling point solvents in the classical protocol.

-

Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[1]

-

Saponification (Optional): To obtain the parent 4-hydroxyquinoline, the ester group is hydrolyzed to a carboxylic acid. This is typically achieved through saponification with a strong base, such as sodium hydroxide.[1]

-

Decarboxylation (Optional): The final step, if the unsubstituted quinolone is desired, is the decarboxylation of the quinoline-3-carboxylic acid. This is usually accomplished by heating the acid above its melting point, leading to the evolution of carbon dioxide and the formation of the 4-hydroxyquinoline product.[1]

Mechanistic Pathway Diagram

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Experimental Protocols

The choice of methodology for the Gould-Jacobs reaction is often a balance between tradition, scale, and available equipment. While the classical high-temperature approach is robust and well-documented, modern microwave-assisted synthesis offers significant advantages in terms of reaction time and efficiency.

Protocol 1: Classical High-Temperature Synthesis of 4-Hydroxyquinolines

This protocol utilizes a high-boiling point, inert solvent to achieve the necessary temperature for the cyclization step. The use of solvents like diphenyl ether or Dowtherm A is crucial as they provide a stable medium at temperatures around 250-260 °C, which is required to overcome the activation energy for the electrocyclization.[4]

Step 1: Synthesis of the Anilidomethylenemalonate Intermediate

-

In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

-

Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to help in the subsequent removal of the high-boiling solvent.

Step 3: Saponification

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and can lead to improved yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[7][8][9] The use of excess DEEM often serves as both a reagent and a solvent, facilitating efficient energy transfer from the microwave irradiation.[7]

Materials:

-

Substituted Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

-

Microwave synthesis system

-

Ice-cold acetonitrile for washing

-

Filtration apparatus

-

HPLC-MS for analysis

Procedure:

-

Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[7]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (e.g., 5-20 minutes).[7][10]

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[7]

-

Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS. The product is often of high purity (>95%).[7]

Experimental Workflow Diagram

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

Scope, Limitations, and Practical Considerations

The Gould-Jacobs reaction is effective for a wide range of anilines, but its success is influenced by the electronic and steric nature of the substituents.

-